molecular formula C18H21NO2S B14677398 2-(Dimethylamino)ethyl phenyl(phenylsulfanyl)acetate CAS No. 32121-43-0

2-(Dimethylamino)ethyl phenyl(phenylsulfanyl)acetate

Cat. No.: B14677398
CAS No.: 32121-43-0
M. Wt: 315.4 g/mol
InChI Key: ZSXJNTGJMDDEPH-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl phenyl(phenylsulfanyl)acetate is an organic compound with a complex structure that includes a dimethylamino group, a phenyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl phenyl(phenylsulfanyl)acetate typically involves multiple steps. One common method includes the reaction of phenyl(phenylsulfanyl)acetic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl phenyl(phenylsulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted esters or amines.

Scientific Research Applications

2-(Dimethylamino)ethyl phenyl(phenylsulfanyl)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl phenyl(phenylsulfanyl)acetate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylsulfanyl group can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl phenylacetate
  • 2-(Dimethylamino)ethyl phenylsulfanylacetate
  • 2-(Dimethylamino)ethyl benzyl(phenylsulfanyl)acetate

Uniqueness

2-(Dimethylamino)ethyl phenyl(phenylsulfanyl)acetate is unique due to the presence of both a phenyl and a phenylsulfanyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

32121-43-0

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2-phenyl-2-phenylsulfanylacetate

InChI

InChI=1S/C18H21NO2S/c1-19(2)13-14-21-18(20)17(15-9-5-3-6-10-15)22-16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3

InChI Key

ZSXJNTGJMDDEPH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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